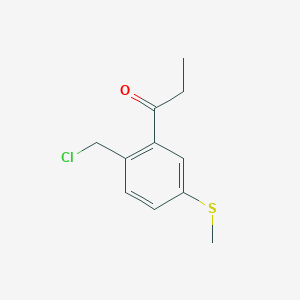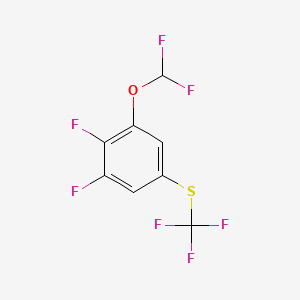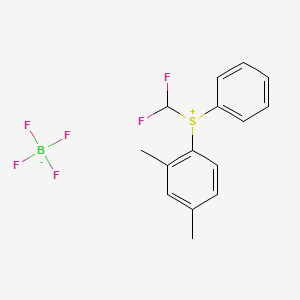
(Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate is a chemical compound with the molecular formula C15H15BF6S It is known for its unique structure, which includes a sulfonium center bonded to a difluoromethyl group, a 2,4-dimethylphenyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate typically involves the reaction of thiophenol with difluoromethylating agents. One common method includes the following steps :
Formation of Intermediate: Thiophenol is reacted with sodium hydroxide and difluorochloromethane (HCF2Cl) in tetrahydrofuran (THF) at room temperature. This results in the formation of an intermediate compound.
Oxidation: The intermediate is then oxidized using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at -20°C.
Formation of Sulfonium Salt: The oxidized intermediate is treated with tetrafluoroboric acid (HBF4) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonium group is replaced by a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cross-Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like m-CPBA, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonium salts, while oxidation can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
(Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate has several scientific research applications:
Biology: The compound is studied for its potential use in modifying biomolecules, such as proteins, through difluoromethylation.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals that require difluoromethyl groups for enhanced bioactivity and stability.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which (Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate exerts its effects involves the transfer of the difluoromethyl group to target molecules. This transfer can occur through nucleophilic substitution or radical mechanisms, depending on the reaction conditions. The molecular targets and pathways involved include carbon, oxygen, nitrogen, and sulfur atoms in the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate include:
- (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate
- Diphenyl(2,2,2-trifluoroethyl)sulfonium Trifluoromethanesulfonate
- (Perfluoroethyl)diphenylsulfonium Trifluoromethanesulfonate
Uniqueness
What sets this compound apart is its specific combination of substituents, which provides unique reactivity and selectivity in difluoromethylation reactions. This makes it a valuable reagent in synthetic chemistry and various research applications .
Propiedades
Fórmula molecular |
C15H15BF6S |
|---|---|
Peso molecular |
352.2 g/mol |
Nombre IUPAC |
difluoromethyl-(2,4-dimethylphenyl)-phenylsulfanium;tetrafluoroborate |
InChI |
InChI=1S/C15H15F2S.BF4/c1-11-8-9-14(12(2)10-11)18(15(16)17)13-6-4-3-5-7-13;2-1(3,4)5/h3-10,15H,1-2H3;/q+1;-1 |
Clave InChI |
YUDFUAZHRMKRMY-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CC1=CC(=C(C=C1)[S+](C2=CC=CC=C2)C(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



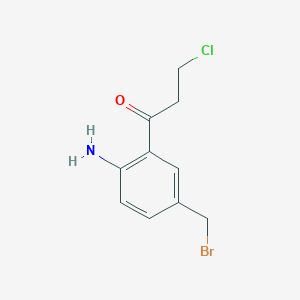
![(2S,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14063318.png)
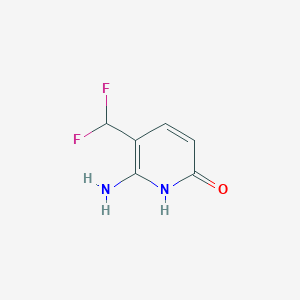
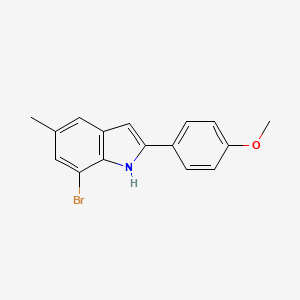


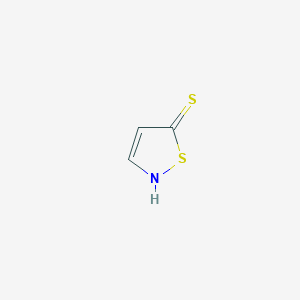
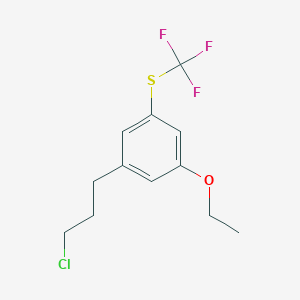
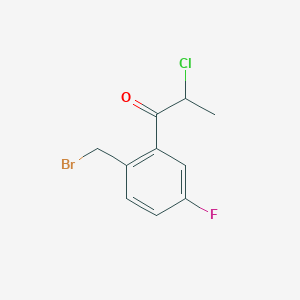

![N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14063375.png)
